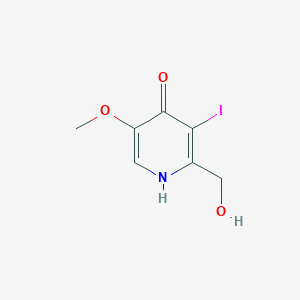

2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol

描述

属性

IUPAC Name |

2-(hydroxymethyl)-3-iodo-5-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO3/c1-12-5-2-9-4(3-10)6(8)7(5)11/h2,10H,3H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIVDRRESXHINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=C(C1=O)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255058 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-17-4 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting from 3-Iodo-5-methoxypyridine

One established route begins with 3-iodo-5-methoxypyridine as a precursor. The key steps are:

Demethylation and hydroxylation at the 4-position: Using boron tribromide (BBr3) in dichloromethane at low temperature (-40°C), 3-iodo-5-methoxypyridine is converted to 3-iodo-5-hydroxypyridine. This step involves cleavage of the methoxy group and formation of the hydroxyl group.

Hydroxymethylation at the 2-position: The 2-position is functionalized by reaction with formaldehyde or equivalent reagents under controlled conditions to introduce the hydroxymethyl group.

Purification: The product is purified by preparative thin-layer chromatography (TLC) or column chromatography to yield 2-(hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol.

Iodination Using Directed Ortho Metallation

Another method involves:

Protecting the hydroxyl group at the 5-position with a methoxymethyl (MOM) protecting group.

Performing directed ortho lithiation using tert-butyllithium at -78°C, followed by quenching with iodine to introduce iodine selectively at the 3-position.

Removal of the MOM protecting group by acid hydrolysis to regenerate the hydroxyl group at the 5-position.

Subsequent hydroxymethylation at the 2-position can be carried out as needed.

Diazotization and Iodination of Amino Precursors

An alternative approach uses amino-substituted pyridine derivatives:

Starting from 2-amino-5-methoxypyridine, the amino group at the 4-position is converted to a diazonium salt using sodium nitrite and sulfuric acid at low temperature.

The diazonium salt is then treated with sodium iodide or copper iodide to replace the diazonium group with iodine, yielding 3-iodo-5-methoxypyridine derivatives.

Hydroxymethylation at the 2-position is then performed to obtain the target compound.

Reaction Conditions and Yields

Representative Synthesis Scheme Summary

| Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 3-Iodo-5-methoxypyridine | Demethylation/Hydroxylation | BBr3 in CH2Cl2, -40°C to RT | 68 |

| MOM-protected 5-hydroxy-2-methoxypyridine | Directed ortho lithiation | t-BuLi, I2, -78°C | 86 |

| 5-Hydroxy-4-iodo-2-methoxypyridine | MOM deprotection | HCl, THF, 60°C | 92 |

| This compound | Hydroxymethylation | Formaldehyde or equivalent | Moderate |

Research Findings and Notes

The use of boron tribromide is effective for selective demethylation of methoxy groups on pyridine rings to yield hydroxypyridines without affecting the iodine substituent.

Directed ortho lithiation with tert-butyllithium provides regioselective iodination at the 3-position when the hydroxyl group is protected, improving yield and selectivity.

Diazotization followed by iodination is a classical and reliable method for introducing iodine substituents on pyridine rings, especially when starting from amino precursors.

Hydroxymethylation at the 2-position requires mild conditions to prevent side reactions and maintain the integrity of the halogen and hydroxyl substituents.

Purification steps such as preparative TLC or silica gel chromatography are essential to isolate pure this compound due to the sensitivity of the molecule to reaction conditions.

化学反应分析

Types of Reactions

2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The iodine substituent can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 2-(Formyl)-3-iodo-5-methoxy-4-pyridinol or 2-(Carboxyl)-3-iodo-5-methoxy-4-pyridinol.

Reduction: Formation of 2-(Hydroxymethyl)-5-methoxy-4-pyridinol.

Substitution: Formation of 2-(Hydroxymethyl)-3-substituted-5-methoxy-4-pyridinol derivatives.

科学研究应用

Biomedical Research Applications

- Proteomics Research :

-

Enzyme Inhibition Studies :

- The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest that it may interact with specific enzymes, providing insights into metabolic pathways and disease mechanisms.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research into its efficacy against various bacterial strains is ongoing.

Therapeutic Potential

- Anticancer Research :

-

Neuroprotective Effects :

- There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This application is still under investigation but presents a promising avenue for future research.

Case Studies and Findings

作用机制

The mechanism of action of 2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol involves its interaction with specific molecular targets. The hydroxymethyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Halogen-Substituted Pyridines

- 3-Iodo-2-methoxy-5-methylpyridine ():

- Lacks the hydroxymethyl and hydroxyl groups present in the target compound.

- The iodine atom at position 3 and methoxy group at position 2 are shared, but the methyl group at position 5 reduces polarity compared to the methoxy group in the target compound. This difference likely results in lower solubility in polar solvents for the methyl-substituted analog.

- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (): Features a chloro substituent on a phenyl ring rather than directly on the pyridine.

Hydroxymethyl-Containing Pyridines

- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde ():

- Compound 1 in : A 2-(hydroxymethyl)acrylate-containing sesquiterpene lactone (STL) with potent antitrypanosomal activity (IC50 = 0.3 µM). Removal of the hydroxymethyl group (e.g., Compound 5) reduced activity 16-fold, highlighting the critical role of hydroxymethyl in bioactivity .

Physicochemical Properties

Melting Points and Solubility

- Target Compound: Molecular weight ≈ 289.95 g/mol (estimated from formula C7H8INO3).

- odd positions on the pyridine ring) may influence crystal packing. Odd-numbered aliphatic chains in related compounds exhibited lower melting points due to repulsive H···H interactions, suggesting that the target’s substituent arrangement could similarly affect thermal stability .

Antimicrobial Potential

- The hydroxymethyl and hydroxyl groups in the target compound resemble functionalities in 2-(Hydroxymethyl)-2-nitro-1,3-propanediol (), which exhibits microbicidal properties. The iodine atom may enhance lipid membrane penetration, a trait observed in iodinated antimicrobial agents .

- Furan Derivatives ():

Antitrypanosomal Activity

- In , hydroxymethyl-containing STLs demonstrated superior activity (IC50 = 0.3 µM) compared to analogs lacking this group. The target’s hydroxymethyl group at position 2 could similarly enhance bioactivity, though iodine’s bulk may affect target binding .

Data Tables

Table 1: Key Properties of 2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol and Analogues

Table 2: Impact of Substituents on Bioactivity

生物活性

2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxymethyl group, an iodine atom, and a methoxy group. These functional groups contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : CHINO

- Molecular Weight : 281.05 g/mol

- Structure : The compound features a pyridine ring with specific substitutions that enhance its biological activity.

Pharmacological Activities

Pyridinone derivatives, including this compound, have been studied for a variety of pharmacological effects:

-

Antitumor Activity :

- Pyridinones have shown promising antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications in the pyridinone structure can lead to enhanced potency against tumor cells through mechanisms involving inhibition of protein kinases and histone deacetylases .

- A specific study demonstrated that certain derivatives exhibited IC values as low as 0.06 μM against gastric carcinoma cell lines, indicating strong anticancer potential .

- Antimicrobial Effects :

- Anti-inflammatory Properties :

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been shown to interact with various kinases, potentially disrupting signaling pathways critical for cancer cell proliferation.

- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridinone derivatives:

常见问题

Q. What are the established synthetic routes for 2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized pyridine core. For example, regioselective iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions . Hydroxymethyl and methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) prior to iodination to prevent undesired electrophilic substitution . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) yields the final product. Optimized yields (>70%) are achieved with stoichiometric control of ICl and inert atmosphere conditions.

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR validate substitution patterns. For instance, the hydroxymethyl proton appears as a singlet (~δ 4.2 ppm), while the methoxy group resonates at δ 3.8–3.9 ppm. NMR confirms the iodinated carbon at ~δ 95–100 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. Pyridine ring planarity and iodine’s steric effects are quantified (e.g., C–I bond length ~2.09 Å), with R-factors <0.05 ensuring precision .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective iodination at the 3-position of the pyridine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-donating groups (e.g., methoxy at C5) activate the C3 position via resonance, lowering the energy barrier for electrophilic attack. Fukui indices indicate higher electrophilicity at C3 compared to C2 or C4. Solvent polarity (acetic acid) stabilizes the transition state, further favoring C3 selectivity . Experimental validation using competitive iodination of positional isomers supports these computational findings .

Q. How does the hydroxymethyl group influence stability and reactivity under physiological conditions?

- Methodological Answer : The hydroxymethyl group enhances aqueous solubility but introduces pH-dependent instability. Hydrolysis studies (pH 7.4 buffer, 37°C) show gradual oxidation to a carboxylic acid derivative, with a half-life of ~48 hours. This degradation pathway is monitored via LC-MS, identifying intermediates like the aldehyde form . Reactivity in nucleophilic environments (e.g., glutathione solutions) suggests potential for thioether adduct formation, relevant to prodrug design .

Q. What strategies mitigate steric hindrance during metal complexation with this compound?

- Methodological Answer : Steric bulk from the iodine atom and hydroxymethyl group limits coordination sites. Chelation studies with Cu(II) or Zn(II) ions reveal preferential binding to the pyridine nitrogen and deprotonated hydroxymethyl oxygen. Pre-organizing the ligand using bulky counterions (e.g., hexafluorophosphate) or templating agents improves complex stability, as shown by UV-Vis and cyclic voltammetry .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles: How should researchers reconcile conflicting data?

- Methodological Answer : Variations in solubility (e.g., DMSO vs. water) arise from differences in purity and analytical methods. For example, dynamic light scattering (DLS) detects aggregates in aqueous solutions, reducing apparent solubility. Standardized protocols (e.g., shake-flask method with HPLC quantification) are recommended. Contradictions in literature may also stem from polymorphic forms, resolved via powder XRD .

Experimental Design Considerations

Q. How to design stability-indicating assays for this compound in long-term storage?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and oxidative stress (HO) to identify degradation products.

- Analytical Techniques : Use UPLC-PDA-MS to track parent compound loss and quantify impurities. Hydrolysis products (e.g., demethylated or deiodinated derivatives) are monitored at λ = 254 nm .

- Storage Recommendations : Lyophilized samples under argon at -20°C show <5% degradation over 12 months .

Computational and Theoretical Extensions

Q. Can molecular docking predict this compound’s interaction with biological targets like kinases?

- Methodological Answer : Docking simulations (AutoDock Vina) using the crystal structure of a kinase (e.g., EGFR) identify potential binding modes. The iodine atom’s hydrophobic surface area complements aromatic pockets in the active site, while the hydroxymethyl group forms hydrogen bonds with conserved residues (e.g., Lys745). MD simulations (AMBER) assess binding stability, with RMSD <2.0 Å over 100 ns indicating robust interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。